molecular formula C26H29NO6 B11126798 3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11126798
M. Wt: 451.5 g/mol
InChI Key: KEQYUBOOQVUYJG-GYHWCHFESA-N
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Description

3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups, including a hydroxy group, a methoxyethyl group, a benzofuran carbonyl group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of an appropriate phenol derivative with an aldehyde under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using a suitable alkyl halide and a base.

    Formation of the Pyrrol-2-one Ring: The pyrrol-2-one ring can be formed through a condensation reaction between an amine and a diketone.

    Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable phenol derivative and an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to form an alcohol.

    Substitution: The methoxyethyl and propoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may have potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the propoxyphenyl group.

    3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but has a methoxyphenyl group instead of a propoxyphenyl group.

Uniqueness

The uniqueness of 3-hydroxy-1-(2-methoxyethyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which imparts specific chemical and biological properties. The presence of the propoxyphenyl group, in particular, may enhance its interactions with certain molecular targets, making it distinct from similar compounds.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H29NO6/c1-4-11-32-20-7-5-6-17(15-20)23-22(25(29)26(30)27(23)10-12-31-3)24(28)18-8-9-21-19(14-18)13-16(2)33-21/h5-9,14-16,23,28H,4,10-13H2,1-3H3/b24-22-

InChI Key

KEQYUBOOQVUYJG-GYHWCHFESA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2/C(=C(\C3=CC4=C(C=C3)OC(C4)C)/O)/C(=O)C(=O)N2CCOC

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CCOC

Origin of Product

United States

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